molecular formula C11H7F3N2O4 B2427683 [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid CAS No. 2058464-42-7

[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid

Cat. No.: B2427683
CAS No.: 2058464-42-7
M. Wt: 288.182
InChI Key: HOUVVLZDRBXLFK-UHFFFAOYSA-N
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Description

[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors. This compound features a hydantoin core substituted with a reactive acetic acid side chain and a 3,4,5-trifluorophenyl group, a motif known to enhance potency and pharmacokinetic properties in drug candidates. Its primary research application lies in its role as a key precursor in the synthesis of complex molecules designed to modulate kinase activity. The carboxylic acid functional group is readily employed in amide coupling reactions to construct more elaborate structures, such as pharmaceutically active pyrimidine derivatives . These final compounds are frequently investigated for their potential as potent and selective inhibitors of kinases like JAK (Janus Kinase) and TYK2 (Tyrosine Kinase 2), which are critical signaling proteins in immunology and oncology research. Consequently, this acid serves as a critical building block for researchers exploring new therapeutic agents for autoimmune diseases, hematological cancers, and other proliferative disorders, enabling the study of intracellular signaling pathways and their disruption.

Properties

IUPAC Name

2-[2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c12-5-1-4(2-6(13)9(5)14)16-10(19)7(3-8(17)18)15-11(16)20/h1-2,7H,3H2,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVVLZDRBXLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and minimize waste. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazolidinone ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid lies in its combination of the trifluorophenyl group and the imidazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is a synthetic compound notable for its potential biological activities. This compound features an imidazolidinone ring with a trifluorophenyl substituent and an acetic acid moiety, which contributes to its unique chemical properties and biological interactions. The following sections detail its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of a catalyst to form the imidazolidinone ring. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid group. The reaction conditions are critical for achieving high yields and purity.

Synthetic Route Overview

StepReagentsConditionsOutcome
13,4,5-Trifluoroaniline + GlyoxalCatalytic conditionsFormation of imidazolidinone ring
2Imidazolidinone + Chloroacetic acidBasic conditionsFormation of this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluorophenyl group enhances the compound's binding affinity and specificity. This interaction can modulate various biological pathways leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Preliminary studies suggest that this compound may have potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may reduce inflammation in various models.

3. Enzyme Inhibition
Studies indicate that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease processes.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Response
In an animal model of arthritis, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls.

Comparison with Similar Compounds

To understand the unique properties of this compound better, it can be compared with structurally similar compounds:

Compound NameStructureKey Activity
2-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acidSimilar imidazolidinone structurePotentially similar anticancer effects
2,4,5-Trifluorophenylacetic acidLacks imidazolidinone ringLess potent due to structural differences

Q & A

Q. What safety protocols are essential for handling fluorinated aromatic intermediates during synthesis?

  • Methodological Answer : Fluorinated compounds may release HF under acidic conditions. Use fluoropolymer-coated glassware, conduct reactions in fume hoods, and equip labs with calcium gluconate gel for HF exposure emergencies. Monitor waste streams for fluoride ions via ion chromatography .

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